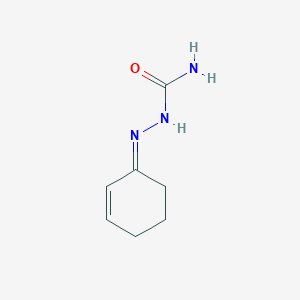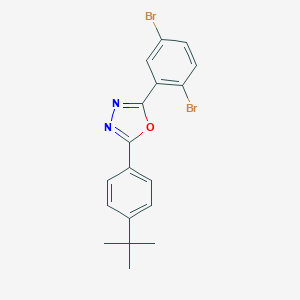
(2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid, commonly known as BODIPY-acetic acid, is a fluorescent dye that has been widely used in scientific research. It is a boron-dipyrromethene (BODIPY) derivative, which is a class of highly fluorescent compounds that have been extensively studied due to their unique optical properties.
Mecanismo De Acción
The mechanism of action of (2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid-acetic acid involves its ability to bind to cellular membranes and accumulate in lipid droplets. It has been shown to be taken up by cells via passive diffusion and to localize to the mitochondria, endoplasmic reticulum, and Golgi apparatus.
Biochemical and Physiological Effects:
This compound-acetic acid has been used to study a variety of biochemical and physiological processes, including lipid metabolism, oxidative stress, and apoptosis. It has also been used to track the movement of lipids within cells and to investigate the role of lipids in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid-acetic acid in lab experiments include its high fluorescence quantum yield, photostability, and ability to label lipid droplets. However, its limitations include its potential toxicity at high concentrations and its susceptibility to quenching by certain compounds.
Direcciones Futuras
There are several potential future directions for the use of (2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid-acetic acid in scientific research. These include the development of new this compound derivatives with improved optical properties and the use of this compound-acetic acid in high-throughput screening assays for drug discovery. Additionally, this compound-acetic acid could be used to investigate the role of lipids in disease states, such as obesity and cancer.
Métodos De Síntesis
The synthesis of (2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid-acetic acid involves the reaction of 4,5-diaminophthalonitrile with 2-ethyl-3-oxobutyric acid in the presence of boron trifluoride diethyl etherate. The resulting product is then treated with acetic anhydride to obtain this compound-acetic acid.
Aplicaciones Científicas De Investigación
(2-Ethyl-4-oxo-4,5,6,7-tetrahydro-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid-acetic acid has been used in a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and bioimaging. Its high fluorescence quantum yield and photostability make it an ideal probe for imaging biological structures and processes.
Propiedades
Fórmula molecular |
C13H16BNO5 |
|---|---|
Peso molecular |
277.08 g/mol |
Nombre IUPAC |
2-(2-ethyl-4-oxo-6,7-dihydro-5H-1,3,6,2-benzodioxazaboronin-5-yl)acetic acid |
InChI |
InChI=1S/C13H16BNO5/c1-2-14-19-11-6-4-3-5-9(11)8-15-10(7-12(16)17)13(18)20-14/h3-6,10,15H,2,7-8H2,1H3,(H,16,17) |
Clave InChI |
SBYBBMTULHFJJY-UHFFFAOYSA-N |
SMILES |
B1(OC2=CC=CC=C2CNC(C(=O)O1)CC(=O)O)CC |
SMILES canónico |
B1(OC2=CC=CC=C2CNC(C(=O)O1)CC(=O)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)



![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)


![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)

![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)
![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)
